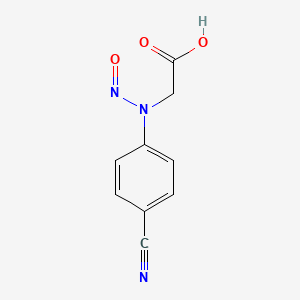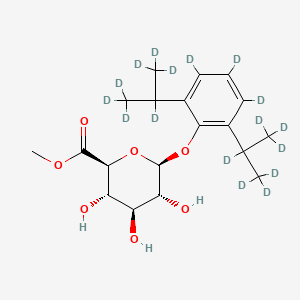
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a methoxy group at the fourth position, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one can be achieved through several synthetic routes. One common method involves the condensation of benzylamine with 4-methoxy-2,3-dihydropyridin-6-one under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide and potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which have significant applications in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, such as cardiovascular disorders and neurological conditions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate calcium channels, which play a crucial role in various physiological processes. By binding to these channels, it can influence cellular signaling and function. Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one can be compared with other similar compounds, such as:
1,4-Dihydropyridine: Known for its use as a calcium channel blocker in the treatment of hypertension.
1,2,3,6-Tetrahydropyridine: Studied for its neurotoxic effects and relevance to Parkinson’s disease.
1-Benzyl-4-methyl-5-alkoxy-1,2,3,6-tetrahydropyridine: Used as an intermediate in the synthesis of pharmaceuticals
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-benzyl-4-methoxy-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C13H15NO2/c1-16-12-7-8-14(13(15)9-12)10-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3 |
InChI-Schlüssel |
OZYBRPXXOVTANQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)N(CC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)



![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)


